1-(3-Chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea
Description
Properties
IUPAC Name |
1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2O/c1-9-5-6-12(8-13(9)16)18-14(19)17-11-4-2-3-10(15)7-11/h2-8H,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWIRVJIYXZLKBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=CC(=CC=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80367305 | |
| Record name | 1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5636-59-9 | |
| Record name | 1-(3-chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80367305 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Unfortunately, specific synthetic routes for MMV000911 are not widely documented in the available literature. it belongs to the N,N’-diarylurea backbone family, which suggests a synthetic approach involving urea derivatives. Further research would be needed to uncover detailed synthetic methods.
Industrial Production Methods: As of now, there is no established industrial-scale production method for MMV000911. Its development primarily occurs within research laboratories.
Chemical Reactions Analysis
Types of Reactions: While precise information on MMV000911’s reactivity is limited, similar compounds within its structural family undergo various reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties.
Common Reagents and Conditions: Common reagents used in the synthesis of related N,N’-diarylurea compounds include amines, isocyanates, and metal catalysts. Reaction conditions typically involve organic solvents and elevated temperatures.
Major Products: The major products resulting from these reactions would be derivatives of MMV000911, each potentially possessing distinct biological activities.
Scientific Research Applications
MMV000911’s applications extend beyond malaria research:
Chemistry: It serves as a model compound for understanding urea-based drug design.
Biology: Researchers study its effects on sporozoite motility and invasion.
Medicine: Although not yet a clinical drug, it holds promise for malaria prophylaxis.
Industry: Its unique structure may inspire novel drug development.
Mechanism of Action
The exact mechanism by which MMV000911 exerts its effects remains an active area of investigation. It likely interferes with sporozoite motility, preventing their successful migration from the skin to the liver. Molecular targets and pathways involved require further elucidation.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F) enhance stability and binding affinity to hydrophobic pockets in target proteins. For example, compound T.2 shows potent antiangiogenic activity by downregulating VEGFR-2 .
- Heterocyclic extensions (e.g., thiazole or triazole moieties) improve solubility and bioavailability. Compound 9f incorporates a piperazine-thiazole group, likely enhancing its pharmacokinetic profile .
Fluorinated and Trifluoromethyl-Substituted Analogs
Fluorine substitution is a common strategy to optimize metabolic stability and lipophilicity:
Key Observations :
- Trifluoromethyl groups (e.g., in compound 6h , ESI-MS m/z 322.1 ) increase metabolic resistance and binding specificity.
- Adamantane-containing ureas (e.g., 5e ) exhibit high yields (70%) and moderate melting points, suggesting balanced crystallinity and processability .
Hybrid Ureas with Heterocyclic Moieties
Incorporation of heterocycles enhances target engagement and selectivity:
Key Observations :
- Tetrazole moieties (e.g., in ) improve hydrogen-bonding capacity, critical for enzyme inhibition .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-(3-Chlorophenyl)-3-(3-fluoro-4-methylphenyl)urea, and how can purity be optimized?
- Synthetic Route : The compound is typically synthesized via a urea-forming reaction between 3-chloroaniline and 3-fluoro-4-methylphenyl isocyanate. Solvent selection (e.g., dichloromethane or THF) and temperature control (e.g., reflux at 60–80°C) are critical to minimize side reactions .
- Purification : Recrystallization using solvents like ethanol or chromatography (e.g., silica gel with ethyl acetate/hexane gradients) ensures high purity (>95%). Monitoring via TLC or HPLC is recommended to confirm reaction completion .
Q. What analytical techniques are essential for characterizing this compound and validating its structure?
- Spectroscopy : Use -NMR and -NMR to confirm aromatic substituents and urea linkage. FT-IR can verify carbonyl (C=O) stretching at ~1650–1700 cm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated for CHClFNO: 284.05 g/mol). Elemental analysis validates stoichiometry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Substituent Variation : Systematically modify the chlorophenyl (e.g., Cl position) and fluoromethylphenyl groups (e.g., F vs. CF) to assess impacts on target binding. Compare inhibitory potency against enzymes like kinases or proteases .
- Computational Modeling : Use docking simulations (e.g., AutoDock) to predict interactions with biological targets. Pair with in vitro assays (e.g., IC measurements) to validate hypotheses .
Q. How should researchers resolve contradictions in reported biological activity data?
- Assay Standardization : Ensure consistent experimental conditions (e.g., cell line viability assays using MTT vs. ATP-based luminescence). Control for solvent effects (e.g., DMSO concentration ≤1%) .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay entries) to identify trends. Cross-reference with structural analogs (e.g., 1-(2-Chlorophenyl)-3-[1-(3-fluorophenyl)urea derivatives) to isolate substituent-specific effects .
Q. What experimental design strategies improve reaction yield and reproducibility?
- Factorial Design : Apply a 2 factorial approach to optimize variables like temperature, solvent polarity, and catalyst loading. For example, vary reaction temperature (50°C vs. 80°C) and solvent (THF vs. DMF) to identify interactions affecting yield .
- Continuous Flow Systems : Transition from batch to flow chemistry for scalable synthesis, enhancing heat/mass transfer and reducing byproduct formation .
Q. What methodologies elucidate the compound’s mechanism of action in complex biological systems?
- Target Identification : Use affinity chromatography with immobilized compound derivatives to pull down binding proteins. Validate via Western blot or SPR (surface plasmon resonance) .
- Pathway Analysis : Perform transcriptomic (RNA-seq) or phosphoproteomic profiling in treated cells to map downstream signaling pathways (e.g., MAPK/ERK modulation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
